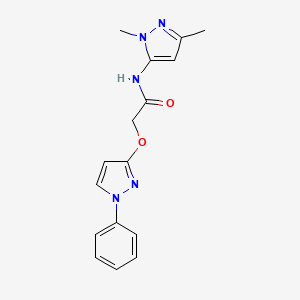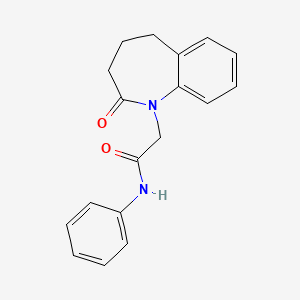![molecular formula C14H10ClNO7S B6627283 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid, also known as NSC-101027, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.
Wirkmechanismus
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid exerts its anti-inflammatory and anti-cancer effects through a variety of mechanisms. One of the key mechanisms is the inhibition of NF-κB signaling, which is a critical pathway involved in the regulation of inflammation and cancer cell survival. 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to exhibit anti-oxidant activity. This activity is thought to be due to the presence of the hydroxybenzoic acid moiety in the compound, which has been shown to scavenge free radicals and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid in lab experiments is its versatility. It can be used in a variety of assays to study its effects on inflammation, cancer, and oxidative stress. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for drug development. However, one limitation of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where inflammation and oxidative stress are thought to play a role. Additionally, further studies are needed to fully elucidate the mechanisms of action of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base to yield 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to exhibit anti-inflammatory and anti-cancer properties. Inflammation is a key factor in the development of many diseases, including cancer, and 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO7S/c15-11-4-2-8(6-10(11)14(20)21)24(22,23)16-7-1-3-9(13(18)19)12(17)5-7/h1-6,16-17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDYQFNSZLURJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-Methoxy-4-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B6627201.png)
![3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol](/img/structure/B6627218.png)
![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[1-[[3-(Difluoromethoxy)phenyl]methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627237.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)


![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)

![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)
